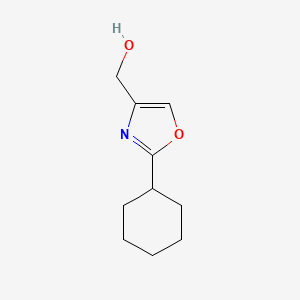

(2-Cyclohexyl-1,3-oxazol-4-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(2-cyclohexyl-1,3-oxazol-4-yl)methanol |

InChI |

InChI=1S/C10H15NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h7-8,12H,1-6H2 |

InChI Key |

ZGEPJIIABIHLIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC(=CO2)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Cyclohexyl 1,3 Oxazol 4 Yl Methanol

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an electron-deficient aromatic heterocycle, which makes it generally less reactive towards electrophiles than benzene (B151609) but susceptible to certain nucleophilic and ring-opening reactions. The acidity of the ring protons typically follows the order C2 > C5 > C4. tandfonline.comthepharmajournal.com

Electrophilic Aromatic Substitution Reactions

Electrophilic substitution on the oxazole (B20620) ring is generally difficult due to its π-deficient nature. pharmaguideline.com However, the reaction is facilitated by the presence of electron-donating groups on the ring. tandfonline.comnumberanalytics.com In (2-Cyclohexyl-1,3-oxazol-4-yl)methanol, both the C2-cyclohexyl group and the C4-hydroxymethyl group are electron-donating, which activates the ring towards electrophilic attack.

Research indicates that electrophilic substitution on oxazoles preferentially occurs at the C5 position, which is the most electron-rich carbon. tandfonline.comwikipedia.orgchempedia.info The electron-donating substituents on this compound would further enhance the nucleophilicity of the C5 position, making it the primary site for reactions such as nitration, halogenation, and Friedel-Crafts acylation.

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | (2-Cyclohexyl-5-nitro-1,3-oxazol-4-yl)methanol |

| Bromination | Br₂ / FeBr₃ | (5-Bromo-2-cyclohexyl-1,3-oxazol-4-yl)methanol |

Nucleophilic Attack on the Oxazole Nucleus

Direct nucleophilic substitution on an unsubstituted oxazole ring is uncommon. thepharmajournal.compharmaguideline.com Such reactions typically require the presence of a good leaving group, such as a halogen, at the C2 position. tandfonline.comwikipedia.org The C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.combrainly.in

For this compound, which lacks a suitable leaving group on the heterocyclic ring, direct nucleophilic aromatic substitution is not a favored pathway. However, the C2 proton of oxazoles is the most acidic, and deprotonation can occur with a strong base to form a 2-lithio-oxazole intermediate. wikipedia.org This organometallic species can then react with various electrophiles, although it exists in equilibrium with a ring-opened isonitrile form. wikipedia.org

Ring-Opening and Rearrangement Reactions

The oxazole ring can undergo cleavage under various conditions. pharmaguideline.com Nucleophilic attack, particularly when it leads to the formation of other heterocyclic systems, often proceeds via ring-opening followed by recyclization. pharmaguideline.comresearchgate.net For instance, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles. pharmaguideline.com

Photochemical reactions can also induce ring-opening and rearrangement. tandfonline.com Furthermore, certain substituted oxazoles can participate in cycloaddition reactions like the Diels-Alder reaction, where the oxazole acts as a diene, leading to the synthesis of pyridine (B92270) derivatives. pharmaguideline.comwikipedia.org The presence of electron-donating substituents can facilitate these cycloaddition reactions. pharmaguideline.com Another relevant transformation is the Cornforth rearrangement, where 4-acyloxazoles rearrange upon heating to form an isomeric oxazole. nih.gov

Reactions Involving the Cyclohexyl Substituent

The cyclohexyl moiety at the C2 position of the oxazole ring, while generally less reactive than the oxazole core or the hydroxymethyl group, can undergo a variety of transformations, including stereoselective reactions and functionalization.

Stereoselective Transformations on the Cyclohexane (B81311) Ring

The cyclohexane ring in this compound exists predominantly in a chair conformation. Reactions on the ring can be influenced by the steric bulk of the oxazole substituent, potentially leading to stereoselective outcomes. For example, epoxidation of a cyclohexene (B86901) derivative, followed by ring-opening, can lead to the formation of trans-diols. The stereochemical course of such reactions would be influenced by the directing effect of the oxazole ring.

Furthermore, if a chiral center is introduced on the cyclohexyl ring, subsequent reactions can be designed to be diastereoselective. For instance, reduction of a ketone on the cyclohexyl ring can lead to the formation of diastereomeric alcohols, with the ratio depending on the reducing agent and the steric environment around the carbonyl group.

Functionalization of the Cyclohexyl Moiety

The saturated nature of the cyclohexane ring makes C-H functionalization challenging, often requiring harsh conditions or specific directing groups. However, free-radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom onto the ring, which can then serve as a handle for further transformations through nucleophilic substitution or elimination reactions.

Oxidation of the cyclohexyl ring is another potential transformation. Strong oxidizing agents can lead to ring cleavage, but milder conditions, potentially using transition metal catalysts, could lead to the introduction of hydroxyl or carbonyl groups at specific positions. The regioselectivity of such oxidations would be a key challenge.

Palladium-Catalyzed Cross-Coupling Reactions at the Oxazole Ring

The oxazole ring is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require prior functionalization of the oxazole ring, usually with a halogen at the C2, C4, or C5 position. Given that the C2 position is already substituted with a cyclohexyl group, and the C4 position carries the hydroxymethyl group, the most likely position for such a reaction on a derivative of the title compound would be at the C5 position.

To enable cross-coupling, the C5-H bond would first need to be converted to a C5-halogen or C5-triflate bond. Direct halogenation of the oxazole ring can be challenging to control regioselectively. However, lithiation at the C5 position followed by quenching with an electrophilic halogen source can provide the necessary starting material.

Once a 5-halo or 5-triflyloxy-oxazole derivative is obtained, it can participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, vinyl, and alkynyl groups at the C5 position.

Another modern approach is the direct C-H activation/arylation of the oxazole ring. organic-chemistry.org Research has shown that palladium catalysts can mediate the direct coupling of C-H bonds on the oxazole ring with aryl halides, bypassing the need for pre-functionalization. organic-chemistry.org The regioselectivity of such reactions is highly dependent on the catalyst, ligands, and reaction conditions, with the C5 position being a common site for functionalization.

The following table provides an overview of potential palladium-catalyzed cross-coupling reactions on a suitably functionalized derivative of this compound.

| Reaction Name | Coupling Partners | Typical Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki Coupling | 5-Bromooxazole + Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 5-Aryloxazole |

| Stille Coupling | 5-Iodooxazole + Organostannane | Pd(PPh₃)₄ | 5-Alkyl/Aryl/Vinyloxazole |

| Heck Coupling | 5-Bromooxazole + Alkene | Pd(OAc)₂/P(o-tol)₃ | 5-Vinyloxazole |

| Sonogashira Coupling | 5-Iodooxazole + Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 5-Alkynyloxazole |

| Direct C-H Arylation | Oxazole + Aryl bromide | Pd(OAc)₂/PCy₃ | 5-Aryloxazole |

Radical Reactions and Photochemistry

The oxazole ring can participate in radical and photochemical reactions, leading to a variety of transformations. While less common than the ionic reactions described above, these pathways offer unique synthetic possibilities.

Radical reactions involving the oxazole ring are not extensively documented but can be initiated by standard radical initiators. For example, radical addition to the double bonds of the oxazole ring could occur, although this might lead to loss of aromaticity and ring-opening. The cyclohexyl substituent could also undergo radical reactions, such as the aforementioned free-radical halogenation.

The photochemistry of oxazoles is more established. Upon UV irradiation, oxazoles can undergo phototranspositions, leading to the formation of isomeric oxazoles or other heterocyclic systems. srce.hr For example, 2,5-disubstituted oxazoles have been shown to rearrange to 4,5-disubstituted and 3,5-disubstituted oxazoles upon photolysis. tandfonline.com The exact outcome of such a reaction for this compound would depend on the specific irradiation wavelength and solvent used.

Photooxygenation, the reaction with singlet oxygen generated photochemically, can also lead to the transformation of the oxazole ring, potentially forming endoperoxides that can rearrange to other structures.

Spectroscopic and Analytical Characterization of 2 Cyclohexyl 1,3 Oxazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR (¹H NMR) spectrum of (2-Cyclohexyl-1,3-oxazol-4-yl)methanol is anticipated to exhibit distinct signals corresponding to the protons of the cyclohexyl, oxazole (B20620), and methanol (B129727) moieties. The chemical shifts are influenced by the electronic environment of each proton.

The protons of the cyclohexyl group would appear in the upfield region, typically between 1.2 and 3.0 ppm. The methine proton on the carbon attached to the oxazole ring (C1' of cyclohexyl) is expected to be the most deshielded of the cyclohexyl protons due to the electron-withdrawing effect of the heterocyclic ring. The methylene (B1212753) protons of the cyclohexyl ring would present as a series of overlapping multiplets.

The oxazole ring proton (H5) would resonate further downfield, likely in the aromatic region around 7.5-8.0 ppm, owing to the aromaticity of the oxazole ring. The methylene protons of the hydroxymethyl group (-CH₂OH) attached to C4 of the oxazole are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.7 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 (oxazole) | ~7.6 | s | - |

| -CH₂OH | ~4.6 | s | - |

| -OH | variable | br s | - |

| H1' (cyclohexyl) | ~2.8 | tt | ~11.5, 3.5 |

| H2', H6' (ax, cyclohexyl) | ~1.8-2.0 | m | - |

| H2', H6' (eq, cyclohexyl) | ~1.6-1.8 | m | - |

| H3', H5' (ax, cyclohexyl) | ~1.2-1.4 | m | - |

| H3', H5' (eq, cyclohexyl) | ~1.4-1.6 | m | - |

| H4' (ax, cyclohexyl) | ~1.2-1.4 | m | - |

| H4' (eq, cyclohexyl) | ~1.4-1.6 | m | - |

s = singlet, br s = broad singlet, tt = triplet of triplets, m = multiplet. Data is predictive.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. The carbon atoms of the oxazole ring are expected to resonate at lower field (higher ppm) compared to the cyclohexyl carbons due to their sp² hybridization and the influence of the heteroatoms.

The C2 and C4 carbons of the oxazole ring, being attached to heteroatoms, would be significantly deshielded, with predicted chemical shifts in the range of 160-170 ppm and 140-150 ppm, respectively. The C5 carbon of the oxazole is expected around 120-130 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would likely appear around 55-65 ppm. The carbons of the cyclohexyl ring would resonate in the upfield region, from approximately 25 to 40 ppm.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (oxazole) | ~165 |

| C4 (oxazole) | ~145 |

| C5 (oxazole) | ~125 |

| -CH₂OH | ~60 |

| C1' (cyclohexyl) | ~38 |

| C2', C6' (cyclohexyl) | ~32 |

| C3', C5' (cyclohexyl) | ~26 |

| C4' (cyclohexyl) | ~25 |

Data is predictive.

Two-dimensional (2D) NMR techniques would be instrumental in confirming the structural assignments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the H1' proton of the cyclohexyl ring and its adjacent H2' and H6' protons, and subsequently throughout the entire cyclohexyl spin system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between the H1' proton of the cyclohexyl ring and the C2 carbon of the oxazole ring, and between the methylene protons of the hydroxymethyl group and the C4 and C5 carbons of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOE correlations would be expected between the H1' proton of the cyclohexyl ring and the H5 proton of the oxazole ring, confirming their relative positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structure.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. For this compound (C₁₀H₁₅NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 182.1181. An experimentally determined mass that closely matches this theoretical value would confirm the molecular formula.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [C₁₀H₁₅NO₂ + H]⁺ | 182.1181 |

Data is predictive.

In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed, and its fragmentation would provide structural clues. The fragmentation of oxazole derivatives often involves cleavage of the ring and loss of small neutral molecules.

Key predicted fragmentation pathways for this compound could include:

Loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment ion at m/z [M-31]⁺.

Cleavage of the cyclohexyl ring from the oxazole moiety.

Fragmentation of the oxazole ring itself, which can lead to various smaller charged fragments. The specific fragmentation pattern would provide valuable information for confirming the connectivity of the different structural units.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a combination of characteristic absorption bands corresponding to its oxazole, cyclohexyl, and hydroxymethyl moieties.

The oxazole ring itself gives rise to several distinct peaks. These include ring stretching vibrations, which are typically observed in the regions of 1540-1490 cm⁻¹ and 1350-1300 cm⁻¹. thepharmajournal.comderpharmachemica.com Ring breathing modes can be expected around 1150-1080 cm⁻¹, and C-H in-plane deformation vibrations are anticipated near 1260 cm⁻¹. thepharmajournal.comderpharmachemica.com

The cyclohexyl group, being an aliphatic ring, will primarily show C-H stretching vibrations from its -CH₂- groups in the 2960-2850 cm⁻¹ range. docbrown.infolibretexts.org C-H deformation vibrations for these groups are also expected between 1480 and 1440 cm⁻¹. docbrown.info

The hydroxymethyl group (-CH₂OH) introduces two highly characteristic absorptions. A strong and typically broad band for the O-H stretching vibration will be present in the region of 3650 to 3400 cm⁻¹. libretexts.orgpressbooks.pub The broadness of this peak is due to intermolecular hydrogen bonding. Additionally, a C-O stretching vibration is expected to appear in the 1260-1000 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxymethyl | O-H Stretch | 3650 - 3400 | Strong, Broad |

| Cyclohexyl & Oxazole | C-H Stretch | 3100 - 2850 | Strong |

| Oxazole Ring | C=N / C=C Ring Stretch | 1540 - 1490 | Medium |

| Cyclohexyl | C-H Deformation | 1480 - 1440 | Medium |

| Oxazole Ring | Ring Stretch | 1350 - 1300 | Medium |

| Hydroxymethyl | C-O Stretch | 1260 - 1000 | Strong |

Note: This table is predictive and based on characteristic frequencies of the individual functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

For oxazole derivatives, the UV absorption is highly dependent on the substitution pattern on the ring. thepharmajournal.comglobalresearchonline.net The parent, unsubstituted oxazole shows an absorption maximum (λmax) at approximately 205 nm in methanol, which corresponds to a π → π* electronic transition within the aromatic system. thepharmajournal.com The presence of substituents can cause a shift in this absorption to longer wavelengths (a bathochromic or red shift). Given the presence of the cyclohexyl and hydroxymethyl groups, which are auxochromes, a slight bathochromic shift from the parent oxazole is anticipated for this compound. The primary electronic transition will likely remain the π → π* transition of the oxazole ring's conjugated system.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) | Solvent |

|---|

Note: The predicted λmax is an estimation; the actual value would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the expected solid-state conformation can be inferred from the structures of related molecules.

The oxazole ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. researchgate.netnih.gov The cyclohexyl ring will almost certainly adopt a stable chair conformation to minimize steric strain. The relative orientation of the cyclohexyl ring and the oxazole ring will be a key conformational feature.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques.

HPLC is a premier technique for the purity assessment and isolation of organic compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be used. ijpsr.com The mobile phase would consist of a polar solvent mixture, commonly acetonitrile (B52724) and water or methanol and water. sielc.comresearchgate.net An acid modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure that acidic or basic functional groups on the analyte are in a single protonation state, leading to sharper, more symmetrical peaks. sielc.com The retention time of the compound would be influenced by the exact composition of the mobile phase; a higher proportion of the organic solvent (e.g., acetonitrile) would typically lead to a shorter retention time. The presence of impurities would be indicated by additional peaks in the chromatogram.

Table 3: Typical HPLC Conditions for the Analysis of Oxazole Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile / Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (at or near λmax) |

Note: These are general conditions and would require optimization for this specific compound.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for both qualitative and quantitative analysis, particularly for volatile compounds. The analysis of this compound by GC-MS would provide both its retention time (from the GC) and its mass spectrum (from the MS), which reveals its molecular weight and fragmentation pattern.

The mass spectrum is generated by electron ionization (EI), which bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. nih.gov The fragmentation pattern is a molecular fingerprint. For this compound, fragmentation is expected to occur at several points. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

Key fragmentation pathways would likely involve:

Loss of the hydroxymethyl group: Cleavage of the bond between the oxazole ring and the methanol group.

Fragmentation of the cyclohexyl ring: Loss of alkyl fragments from the cyclohexyl group, leading to characteristic peaks at m/z values corresponding to the remaining fragments. A prominent peak at m/z 55 is characteristic of cyclohexyl fragmentation. nih.gov

Cleavage of the oxazole ring: The oxazole ring can undergo complex rearrangements and fragmentations, though these are often less prominent than the cleavage of substituents. clockss.org

Table 4: Predicted Key Mass Fragments in the GC-MS of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 181 | [M]⁺ (Molecular Ion) |

| 150 | [M - CH₂OH]⁺ |

| 98 | [Cyclohexyl-C=N]⁺ or related fragment |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Note: This table presents plausible fragmentation pathways. The relative abundance of these fragments would need to be determined experimentally.

Computational and Theoretical Studies on 2 Cyclohexyl 1,3 Oxazol 4 Yl Methanol

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that span the entire structure. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and stability. irjweb.comnih.gov

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small energy gap suggests that the molecule is more reactive and can be easily polarized. irjweb.comresearchgate.net

For (2-Cyclohexyl-1,3-oxazol-4-yl)methanol, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) ring, while the LUMO would also be distributed across this π-system. The energy gap would provide insight into its kinetic stability and susceptibility to electronic transitions. irjweb.com The table below presents illustrative HOMO-LUMO data from computational studies of various heterocyclic compounds to show typical energy values.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Imidazole Derivative | -6.30 | -1.81 | 4.49 |

| Oxazole Derivative | -5.65 | -0.81 | 4.84 |

| Thiazole Derivative | -7.11 | -2.13 | 4.98 |

| Triazole Derivative | -6.62 | -0.60 | 6.02 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and delocalization of electron density. It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making the electronic structure more intuitive. A key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). researchgate.net

Hyperconjugation: Interactions between the σ-bonds of the cyclohexyl ring and the π-system of the oxazole ring.

Resonance within the oxazole ring: Delocalization of the lone pairs on the oxygen and nitrogen atoms into the antibonding π* orbitals of the ring, which is fundamental to its aromaticity.

Interactions involving the methanol (B129727) substituent: The influence of the -CH₂OH group on the electronic structure of the oxazole ring.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. mdpi.com

A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. mdpi.com Calculating the structure and energy of the transition state allows for the determination of the reaction's activation energy, which governs the reaction rate. For the synthesis of this compound, computational studies could be used to investigate various synthetic routes, such as the Robinson-Gabriel synthesis or the van Leusen oxazole synthesis. ijpsonline.comnih.gov Such studies would model the proposed intermediates and transition states, providing a detailed, step-by-step understanding of how the oxazole ring is formed and functionalized. This can help rationalize experimental observations, such as product yields and regioselectivity. mdpi.com

Conformational Analysis of the Cyclohexyl and Oxazole Moieties

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this analysis is crucial for understanding the interplay between its two main structural components.

The cyclohexyl moiety is known for its conformational flexibility, with the chair conformation being significantly more stable than the boat or twist-boat forms. researchgate.netmdpi.com When substituted, the substituent can occupy either an axial or an equatorial position. The bulky (1,3-oxazol-4-yl)methanol group would have a strong energetic preference for the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). researchgate.netacs.org

Applications and Advanced Materials Chemistry of 2 Cyclohexyl 1,3 Oxazol 4 Yl Methanol As a Chemical Building Block

Role as a Privileged Scaffold in Organic Synthesis

The structural rigidity and diverse substitution points of the oxazole (B20620) ring make it an ideal foundation in synthetic chemistry. (2-Cyclohexyl-1,3-oxazol-4-yl)methanol exemplifies this utility, serving as a robust starting material for elaborate molecular architectures.

Precursor in the Synthesis of Complex Heterocyclic Systems

The C4-hydroxymethyl group of this compound is a key functional handle that can be readily transformed to pioneer the synthesis of fused and extended heterocyclic systems. Standard organic transformations can convert this primary alcohol into a variety of reactive intermediates.

Oxidation: Oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid. These functional groups are pivotal for subsequent condensation or cyclization reactions to build larger heterocyclic structures.

Conversion to Halides/Sulfonates: The alcohol can be converted into a good leaving group, such as a tosylate or a halide (e.g., chloromethyl). This allows for nucleophilic substitution reactions, enabling the attachment of other molecular fragments or the initiation of intramolecular cyclization to form fused ring systems. nih.gov

These derivatizations allow the oxazole to act as a linchpin, connecting to other ring systems and forming complex, polycyclic scaffolds that are often sought in drug discovery programs. The van Leusen reaction, a classic method for oxazole synthesis, highlights the ring's accessibility and its utility as a core for building multi-substituted complex molecules. nih.gov

Table 1: Potential Heterocyclic Systems Derived from this compound Intermediates

| Intermediate Functional Group at C4 | Subsequent Reaction Type | Resulting Heterocyclic System Example |

|---|---|---|

| Aldehyde (-CHO) | Condensation with a 1,2-diamine | Fused Imidazolo-oxazole |

| Carboxylic Acid (-COOH) | Amide coupling followed by cyclization | Fused Oxazolo-pyrimidine |

| Chloromethyl (-CH₂Cl) | Nucleophilic substitution with an amine | Aminomethyl-oxazole derivatives |

Building Block for Multifunctional Molecules

This compound is a trifunctional building block, offering distinct points for chemical modification. This versatility is crucial for constructing multifunctional molecules where each component serves a specific purpose.

C2-Cyclohexyl Group: This bulky, lipophilic group can serve as an anchor to fill hydrophobic pockets in target proteins, enhancing binding affinity and modulating solubility.

C4-Hydroxymethyl Group: As discussed, this is the primary site for linking the scaffold to other molecules, including peptides, polymers, or reporter tags.

C5-Position: The C5-H bond on the oxazole ring is susceptible to C-H activation and functionalization, allowing for the introduction of additional substituents to fine-tune the electronic or steric properties of the molecule.

This multi-faceted reactivity has been exploited in the synthesis of oxazole-based peptidomimetics and macrocyclic scaffolds, where the oxazole core provides structural constraint and serves as a stable replacement for amide bonds. acs.orgnih.gov

Scaffold for Medicinal Chemistry Research

The oxazole nucleus is a cornerstone in modern medicinal chemistry, found in numerous clinically used drugs. researchgate.net this compound provides a valuable starting point for the exploration of novel chemical space around this important core.

Design and Synthesis of Novel Oxazole-Containing Chemotypes

As a privileged scaffold, the oxazole ring is frequently used in the design of compound libraries for high-throughput screening. nih.gov The synthesis of novel chemotypes from this compound allows researchers to generate a diverse set of molecules for biological evaluation. The presence of the cyclohexyl group directs these derivatives towards targets with specific hydrophobic binding domains. The hydroxymethyl group enables facile linkage to a wide array of chemical moieties, rapidly generating derivatives with varied physicochemical properties. Oxazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making this a fertile area for drug discovery. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Oxazole Scaffolds

Systematic modification of the this compound scaffold is essential for understanding the structure-activity relationships (SAR) that govern biological activity. researchgate.net By synthesizing analogues and evaluating their effects, medicinal chemists can build a comprehensive picture of how each part of the molecule contributes to its function.

Table 2: General Principles of SAR for 2,4-Disubstituted Oxazole Scaffolds

| Position of Modification | Type of Modification | Potential Impact on Biological Activity |

|---|---|---|

| C2 (Cyclohexyl) | Variation of ring size (e.g., cyclopentyl, cycloheptyl); Introduction of heteroatoms | Modulates lipophilicity, steric bulk, and binding pocket interactions; influences potency and selectivity. |

| C4 (Methanol linker) | Elongation or shortening of the linker; Conversion to amide, ester, or ether linkages | Affects spatial orientation of attached groups, pharmacokinetic properties (ADME), and metabolic stability. |

| C5 (Ring position) | Introduction of small substituents (e.g., methyl, halogen) via C-H activation | Fine-tunes electronic properties of the oxazole ring, influences pKa, and can introduce new interactions with the target. juniperpublishers.com |

These studies are critical for optimizing lead compounds into viable drug candidates with improved potency, selectivity, and drug-like properties. mdpi.comrsc.org

Potential as a Component in Probe Molecules for Chemical Biology

Chemical probes are indispensable tools for elucidating biological pathways and validating drug targets. This compound is an excellent candidate for incorporation into such probes. The oxazole-cyclohexyl core can act as the "warhead" that recognizes and binds to a specific biological target. The C4-hydroxymethyl group serves as an attachment point for a reporter tag.

Common reporter tags that could be appended include:

Fluorophores: For use in cellular imaging to visualize the subcellular localization of the probe and its target. nih.gov

Biotin: For use in affinity purification experiments, such as pull-down assays, to isolate the probe's binding partners from a complex biological sample.

Photo-affinity labels: To enable covalent cross-linking of the probe to its target upon photo-irradiation, facilitating target identification.

By transforming a bioactive molecule based on this scaffold into a chemical probe, researchers can gain deeper insights into its mechanism of action and the broader biological context in which it functions.

Applications in Agrochemicals and Materials Science

The oxazole ring is a well-established pharmacophore in medicinal and agricultural chemistry, known for a wide range of biological activities. bohrium.comtandfonline.commdpi.comresearchgate.net The derivatization of this core structure with cyclohexyl and methanol (B129727) groups offers pathways to novel compounds with potentially enhanced efficacy and tailored physical properties.

Agrochemicals

The development of new pesticides is a constant necessity due to the evolution of resistance in pests and pathogens. Oxazole derivatives have shown promise as fungicides, insecticides, and herbicides. bohrium.com The fungicidal and insecticidal activity of many oxazole-containing compounds is attributed to the specific stereochemistry and electronic properties of the oxazole ring system, which can interact with biological targets.

The presence of the cyclohexyl group in this compound is particularly noteworthy. In agrochemical design, lipophilic groups like cyclohexyl can enhance the compound's ability to penetrate the waxy outer layers of insects or the cell membranes of fungi and plants. pharmablock.com This can lead to improved bioavailability and, consequently, higher efficacy of the active ingredient. The hydroxymethyl group provides a reactive site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially optimized biological activity and physicochemical properties, such as solubility and stability.

For instance, the hydroxyl group can be esterified or etherified to produce a range of compounds with varying lipophilicity and metabolic stability. This approach is crucial in the rational design of new agrochemicals to fine-tune their performance against specific pests while minimizing off-target effects. The structure-activity relationship (SAR) studies of various oxazoline acaricides have demonstrated that modifications to the substituents on the core ring can significantly impact their potency. nih.gov

Potential Agrochemical Derivatives of this compound

| Derivative Class | Potential Modification at the Methanol Group | Potential Target Application | Rationale |

| Esters | Acylation with various carboxylic acids | Fungicides, Insecticides | Modulates lipophilicity and penetration of target organisms. Can act as a pro-drug, releasing the active alcohol upon hydrolysis. |

| Ethers | Alkylation or arylation | Herbicides, Fungicides | Increases metabolic stability and can alter the mode of action by changing the molecule's interaction with target enzymes. |

| Carbamates | Reaction with isocyanates | Insecticides | Carbamate derivatives are a known class of insecticides that act as acetylcholinesterase inhibitors. |

| Sulfonates | Reaction with sulfonyl chlorides | Acaricides | Sulfonate moieties have been incorporated into oxazoline structures to develop potent acaricides. nih.gov |

Materials Science

In the realm of materials science, the rigid and aromatic nature of the oxazole ring can be exploited to create materials with enhanced thermal stability and specific optical properties. The incorporation of such heterocyclic structures into larger molecular frameworks can lead to the development of advanced materials for a variety of applications.

The this compound molecule can be envisioned as a functional building block for the synthesis of specialty chemicals and materials. The hydroxyl group allows for its attachment to surfaces or incorporation into larger supramolecular assemblies. The cyclohexyl group can influence the packing and morphology of the resulting materials, potentially leading to the formation of liquid crystalline phases or materials with tailored porosity.

Polymer Chemistry Applications

The bifunctional nature of this compound, possessing both a modifiable heterocyclic core and a reactive hydroxyl group, makes it an intriguing candidate for polymer chemistry. Its incorporation into polymer chains can be achieved through various polymerization techniques, offering the potential to create polymers with novel properties.

The hydroxyl group of this compound can act as an initiator for ring-opening polymerization of cyclic esters or as a co-monomer in condensation polymerizations. acs.orgmsu.edu For example, it could be used to synthesize polyesters, polyurethanes, or polyethers with pendant cyclohexyl-oxazole moieties.

The presence of the bulky cyclohexyl group along the polymer backbone would be expected to increase the polymer's glass transition temperature (Tg), enhancing its thermal stability and rigidity. capes.gov.br The oxazole rings, being polar and capable of π-π stacking, could contribute to inter-chain interactions, potentially improving the mechanical strength and solvent resistance of the resulting polymer.

Potential Polymerization Pathways for this compound

| Polymerization Type | Role of this compound | Potential Co-monomer(s) | Resulting Polymer Type | Potential Properties and Applications |

| Condensation Polymerization | Diol (after conversion of another functional group) or Monofunctional chain terminator | Diacids, Diisocyanates | Polyesters, Polyurethanes | Enhanced thermal stability, improved mechanical properties, specialty engineering plastics. |

| Ring-Opening Polymerization | Initiator | Lactones (e.g., caprolactone), Lactides | Polyesters with oxazole end-groups | Biocompatible materials, drug delivery systems. |

| Post-Polymerization Modification | Reactive molecule for grafting onto an existing polymer | Polymers with reactive side chains (e.g., poly(glycidyl methacrylate)) | Graft Copolymers | Functional surfaces, compatibilizers for polymer blends. |

Future Directions and Emerging Research Avenues for 2 Cyclohexyl 1,3 Oxazol 4 Yl Methanol

Development of Novel Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives is a well-established field, yet there is always a drive towards more efficient, sustainable, and versatile methods. ijpsonline.comijpsonline.com Future research into the synthesis of (2-Cyclohexyl-1,3-oxazol-4-yl)methanol is likely to focus on several key areas. The development of one-pot synthesis procedures that minimize waste and improve yield is a significant goal. dntb.gov.ua Furthermore, exploring green chemistry approaches, such as the use of microwave-assisted synthesis or ultrasound techniques, could lead to more environmentally friendly production methods. ijpsonline.comnih.gov The classic van Leusen oxazole synthesis, a cornerstone in this area, may see further modifications to enhance its efficiency and substrate scope for creating complex oxazole structures. nih.govmdpi.com Researchers are also investigating metal-free annulation reactions and copper-catalyzed oxidative cyclizations as alternative synthetic routes. organic-chemistry.org

A comparative look at a potential novel synthetic approach against a traditional method is detailed in the table below.

| Feature | Traditional Method (e.g., Robinson-Gabriel) | Novel Green Synthesis |

| Solvent | Often requires organic solvents | Water or ionic liquids |

| Energy | Typically requires prolonged heating | Microwave or ultrasound irradiation |

| Catalyst | May use harsh acid or base catalysts | Biocatalysts or recyclable catalysts |

| Byproducts | Can generate significant waste | Minimal waste generation |

| Yield | Variable | Often higher yields |

Exploration of Underutilized Reactivity Pathways

The reactivity of the oxazole ring, while understood to a degree, still holds untapped potential. tandfonline.comwikipedia.org Future studies will likely delve into the less common reactions of this compound. This includes exploring its participation in Diels-Alder reactions to form complex polycyclic structures. wikipedia.org The functionalization of the oxazole ring at different positions could also lead to a diverse range of new derivatives with unique properties. Furthermore, investigating the reactivity of the hydroxymethyl group at the 4-position, for example through oxidation or esterification, could open up pathways to new classes of compounds. The inherent basicity of the oxazole ring, while weak, could be exploited in novel catalytic cycles. wikipedia.org

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, and its application to this compound is a promising area of future research. irjweb.com Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, predict its spectroscopic properties, and model its reactivity in various chemical transformations. irjweb.com Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the biological activity of its derivatives, guiding the synthesis of new compounds with desired therapeutic effects. nih.gov Such computational studies can significantly accelerate the discovery of new applications for this compound by allowing for virtual screening and rational design of new molecules.

| Computational Method | Application for this compound | Predicted Outcome |

| DFT | Optimization of molecular geometry and electronic structure analysis. irjweb.com | Understanding of reactivity and spectroscopic signatures. |

| QSAR | Correlation of structural features with biological activity. nih.gov | Prediction of potential therapeutic applications. |

| Molecular Docking | Simulation of binding to biological targets. | Identification of potential protein interactions. |

Integration into Supramolecular Chemistry and Nanotechnology

The structure of this compound, with its combination of a rigid heterocyclic core and a flexible cyclohexyl group, makes it an intriguing building block for supramolecular assemblies. Future research could explore its ability to form well-defined structures through non-covalent interactions such as hydrogen bonding and π-π stacking. ijpsonline.com These self-assembled structures could find applications in areas like molecular recognition, sensing, and the development of novel nanomaterials. ub.edu For instance, it could be incorporated into metal-organic frameworks (MOFs) or coordination polymers, leading to materials with unique catalytic or gas storage properties. mdpi.com The functionalization of nanoparticles with this compound could also lead to new drug delivery systems or diagnostic tools. ub.edu

Contribution to Sustainable Chemistry Initiatives

The principles of green chemistry are becoming increasingly important in chemical research and industry. researchgate.net Future work on this compound will likely be guided by these principles. This includes the development of syntheses that utilize renewable starting materials and minimize the use of hazardous reagents and solvents. ijpsonline.comijpsonline.com Furthermore, exploring the use of this compound as a building block for biodegradable polymers or as a catalyst in environmentally benign reactions could contribute to a more sustainable chemical industry. The inherent properties of the oxazole ring could be harnessed to design molecules that are both effective and have a reduced environmental impact. ijpsonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-cyclohexyl-1,3-oxazol-4-yl)methanol, and how are intermediates characterized?

- The compound is typically synthesized via cyclocondensation reactions. For example, cyclohexylcarboxylic acid derivatives can react with hydroxylamine to form oxazole precursors. Methanol functionality is introduced via reduction or nucleophilic substitution. Key intermediates (e.g., oxazole-carboxylic esters) are characterized using , , and FTIR to confirm regioselectivity and functional group integrity. LC-MS or HPLC is used for purity assessment (>95%) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Single-crystal X-ray diffraction is the gold standard. Data collection involves a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). SHELXL (via SHELX-2018) is used for refinement, with Olex2 or WinGX as graphical interfaces. Hydrogen atoms are placed geometrically, and thermal parameters are refined anisotropically. Structural validation is performed using PLATON to check for voids, symmetry errors, and R-factor convergence (<5%) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Due to limited toxicity data, handle under fume hoods with PPE (gloves, lab coat, goggles). Avoid inhalation/contact; use methanol or DCM for solubilization. Store at 2–8°C in amber vials. Acute toxicity testing (e.g., zebrafish embryo assays) is advised for novel derivatives .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected coupling patterns) be resolved during structural elucidation?

- Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR (VT-NMR) to identify exchange broadening. 2D techniques (COSY, HSQC, HMBC) clarify through-space and through-bond correlations. For example, HMBC can confirm oxazole ring connectivity by correlating H-4 (δ ~8.2 ppm) with C-2 (δ ~165 ppm). Cross-validate with DFT calculations (B3LYP/6-31G*) to simulate spectra .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) at the M06-2X/6-311++G(d,p) level predicts electrophilic sites. Fukui indices () identify regions prone to nucleophilic attack (e.g., oxazole C-5). Solvent effects (PCM model for methanol) improve accuracy. Transition-state analysis (IRC) validates reaction pathways. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Q. How do steric effects from the cyclohexyl group influence the compound’s supramolecular packing in crystals?

- The cyclohexyl moiety induces steric hindrance, reducing π-π stacking. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions: H···H contacts dominate (>65%), with minor C-H···O/N contributions. Packing energy calculations (PIXEL method) reveal dispersion forces as key stabilizers. Compare with analogues (e.g., phenyl-substituted oxazoles) to assess lattice energy differences (~5–10 kJ/mol) .

Q. What strategies optimize enantiomeric resolution of chiral derivatives of this compound?

- Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) achieves baseline separation (α >1.5). Alternatively, synthesize diastereomers via reaction with (R)- or (S)-Mosher’s acid chloride. (for fluorinated derivatives) or VCD spectroscopy distinguishes enantiomers. Crystallize with chiral coformers (e.g., tartaric acid) to enhance enantiopurity .

Methodological Notes

- Crystallography Workflow : Data collection → integration (SAINT) → absorption correction (SADABS) → solution (SHELXT) → refinement (SHELXL) → validation (CIF check).

- Synthetic Optimization : Use Dean-Stark traps for azeotropic removal of water in cyclocondensation steps.

- Contradiction Mitigation : Triangulate data from XRD, NMR, and HRMS to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.